1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is a chemical compound with the molecular formula C14H18ClN3O. It belongs to the class of quinoxaline derivatives, which are characterized by a fused benzene and pyrazine ring structure. This compound is notable for its potential therapeutic applications, particularly in the field of neurology and pain management, due to its analgesic properties and effects on conditioned responses .
The chemical reactivity of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is influenced by its functional groups, particularly the dimethylamino and chloro substituents. Common reactions may include:
Research indicates that 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one exhibits significant biological activity. It has been shown to produce analgesic effects, impacting both acute and chronic pain pathways. Additionally, it influences conditioned avoidance responses in animal models, suggesting potential applications in treating anxiety and related disorders . Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.
The synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
These methods may vary based on the desired yield and purity of the final compound .
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several potential applications:
Interaction studies on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one have highlighted its influence on several biological targets. It may interact with:
Further studies are necessary to clarify these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Chloroquinoline | Chlorine substitution on quinoline | Used in antimicrobial research |
| 5,7-Dichlorokynurenic acid | Dichlorinated derivative | Known for neuroprotective effects |
| N1,N2-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Bis-substituted quinoline | Exhibits anti-cancer properties |
| Meclinertant | Quinoline derivative with unique side chains | Investigated for treating anxiety disorders |
The uniqueness of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one lies in its specific combination of a dimethylamino group and a chloro substituent on the quinoxaline ring, which contributes to its distinct pharmacological profile compared to other similar compounds .
The compound’s name follows IUPAC conventions for quinoxalin-2(1H)-one derivatives:
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₈ClN₃O |
| Molecular weight | 279.77 g/mol |
| CAS Registry Number | 102582-79-6 |
| Substituent positions | 1, 3, 6 |
Quinoxaline derivatives were first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones. The Beirut reaction (1965) expanded synthetic possibilities by enabling cyclization of benzofuroxans with enamines, a method later adapted for producing substituted quinoxaline dioxides.
The introduction of alkylamino side chains, such as the dimethylaminopropyl group in this compound, emerged in the 2000s to enhance solubility and bioactivity. For example, similar side chains in HCV inhibitors like compound 78 (EC₅₀ = 1.27 μM) demonstrated improved pharmacokinetic profiles.
This compound’s synthesis likely involves:
Quinoxalin-2(1H)-ones are prioritized in medicinal chemistry due to their:
Table 2: Comparative Bioactivity of Quinoxaline Derivatives
Recent methods for modifying quinoxalin-2(1H)-ones, such as photocatalyst-free visible-light-driven reactions, enable precise installation of groups like dimethylaminopropyl without metal catalysts.
This compound serves as a precursor for:
Figure 1: Strategic Modifications in Quinoxaline Derivatives
Quinoxalin-2(1H)-one │ ├── 6-Chloro → Enhances reactivity for cross-coupling ├── 3-Methyl → Steric shielding for regioselective reactions └── 1-Dimethylaminopropyl → Improves pharmacokinetics